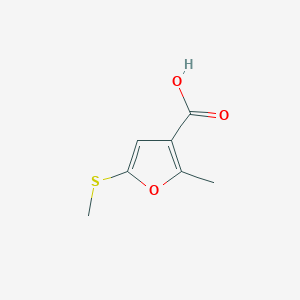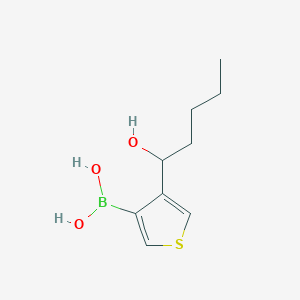![molecular formula C14H12ClNO4S B2993040 3-[(3-Chlorophenyl)(methyl)sulfamoyl]benzoic acid CAS No. 379729-06-3](/img/structure/B2993040.png)
3-[(3-Chlorophenyl)(methyl)sulfamoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Chlorophenyl)(methyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C14H12ClNO4S and a molecular weight of 325.77 . It is used for proteomics research applications .
Molecular Structure Analysis
The molecular structure of 3-[(3-Chlorophenyl)(methyl)sulfamoyl]benzoic acid is defined by its molecular formula, C14H12ClNO4S . This indicates that it contains 14 carbon atoms, 12 hydrogen atoms, one chlorine atom, one nitrogen atom, four oxygen atoms, and one sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-[(3-Chlorophenyl)(methyl)sulfamoyl]benzoic acid are defined by its molecular structure. It has a molecular weight of 325.77 . Other specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Scientific Research Applications
Plant Stress Tolerance Induction
Benzoic acid and its derivatives, including sulfosalicylic acid and methyl salicylic acid, have been shown to play a significant role in inducing multiple stress tolerance in plants. These molecules are effective in promoting tolerance to heat, drought, and chilling stress, suggesting a potential application of benzoic acid-based compounds in agriculture to enhance crop resilience against environmental stressors (Senaratna et al., 2004).
Organic Synthesis and Catalysis
Research into methyloxorhenium(V) compounds with tridentate chelating ligands, including those related to sulfonamide structures, has contributed to understanding the mechanisms of catalysis and oxidation in organic chemistry. These compounds exhibit unique properties and reactivities, suggesting potential applications in synthetic chemistry for the development of novel catalytic processes (Shan et al., 2003).
Environmental and Water Treatment
The transformation of sulfamethoxazole (SMX), a sulfonamide antibacterial, in reactions with chlorine was studied to understand the fate of such compounds in municipal wastewaters and affected drinking waters. This research indicates the significant transformation of sulfonamide compounds during water treatment processes, highlighting their environmental relevance and the need for effective degradation strategies (Dodd & Huang, 2004).
Advanced Materials
The synthesis and properties of new sulfonated poly(p-phenylene) derivatives for proton exchange membranes showcase the application of sulfonated compounds in the development of materials for fuel cells. These polymers demonstrate high ion exchange capacities, water absorption capacities, and proton conductivities, suggesting their potential use in energy conversion and storage technologies (Ghassemi & McGrath, 2004).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-[(3-chlorophenyl)-methylsulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c1-16(12-6-3-5-11(15)9-12)21(19,20)13-7-2-4-10(8-13)14(17)18/h2-9H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSFTRWOVSFWNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC=C1)Cl)S(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2992958.png)






![Methyl 3-{[4-(2-pyrimidinyl)piperazino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2992968.png)
![Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate](/img/no-structure.png)
![1-(Chloromethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2992971.png)
![2-[1-[(3-Methylphenyl)methyl]indol-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2992972.png)


![Methyl 4-[[6,7-dimethoxy-2-(2-nitrobenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2992980.png)